![molecular formula C6H8O6S2 B1261476 Sulfanegen CAS No. 80003-64-1](/img/structure/B1261476.png)
Sulfanegen
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Overview
Description
Sulfanegen is a member of the class of dithianes that is 1,4-dithiane-2,5-dicarboxylic acid in which the hydrogens at positions 2 and 5 have been replaced by hydroxy groups. Sulfanegen is a prodrug for 3-mercaptopyruvic acid and is an experimental antidote for cyanide poisoning. It has a role as a prodrug and an antidote to cyanide poisoning. It is a monothiohemiketal, a dicarboxylic acid and a member of dithianes.
Scientific Research Applications
Cyanide Antidote and Detoxification
Sulfanegen has been identified as an effective antidote for cyanide poisoning. Its efficacy was demonstrated in a rabbit model of cyanide toxicity, where sulfanegen sodium was able to rapidly reverse the effects of cyanide exposure, faster than control animals, when administered through intravenous or intramuscular routes. This highlights sulfanegen's potential as a treatment for mass casualty events resulting from cyanide exposure (Brenner et al., 2010).
Pharmacokinetics in Animal Models
In another study, sulfanegen's pharmacokinetics were analyzed in rabbits. The study revealed that concentrations of 3-MP, the active sulfur donor derived from sulfanegen, increased rapidly following administration, suggesting efficient absorption and distribution throughout the body. This research provides valuable data on the behavior of sulfanegen in biological systems, which is crucial for its development as a cyanide antidote (Stutelberg et al., 2017).
Noninvasive Monitoring of Treatment Response
A study utilizing noninvasive near infrared spectroscopy measurements found that sulfanegen sodium could rapidly reverse cyanide toxicity in both brain and muscle tissues in a rabbit model. This indicates sulfanegen's broad potential in treating cyanide poisoning across various body systems (Kim et al., 2012).
Development for Mass Casualty Scenarios
Sulfanegen is being developed specifically for mass-casualty scenarios, such as industrial accidents or terrorist attacks. Its intramuscular administration makes it a practical choice for rapid deployment in such events, offering a potentially lifesaving solution for a large number of victims (Patterson et al., 2016).
Comparison with Other Cyanide Antidotes
Comparative studies of sulfanegen and other cyanide antidotes are crucial for understanding its relative effectiveness and potential advantages in emergency scenarios. This can help inform medical practitioners and emergency response teams in choosing the most effective antidote in cases of cyanide poisoning (Moeller et al., 2017).
Cyanide Toxicity Reversal in Animal Models
Research on juvenile pigs demonstrated that sulfanegen sodium could reverse severe cyanide toxicity induced by sodium nitroprusside or sodium cyanide. This further underscores its potential as an effective antidote in different scenarios of cyanide exposure (Belani et al., 2012).
properties
CAS RN |
80003-64-1 |
---|---|
Product Name |
Sulfanegen |
Molecular Formula |
C6H8O6S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H8O6S2/c7-3(8)5(11)1-13-6(12,2-14-5)4(9)10/h11-12H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
GYZMXMSJOZUNEQ-UHFFFAOYSA-N |
SMILES |
C1C(SCC(S1)(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1C(SCC(S1)(C(=O)O)O)(C(=O)O)O |
synonyms |
2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid disodium sulfanegan sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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